1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-oxocyclobutanecarbonitrile
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Overview
Description
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and oxocyclobutane group attached to a phenyl ring
Preparation Methods
The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable cyclobutanone derivative under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of pain and inflammation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with opioid receptors or other pain-related pathways to exert its analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
4-chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares the chloro and trifluoromethyl groups but differs in its functional groups and reactivity.
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: This compound has similar structural features but includes a thiourea group, leading to different chemical and biological properties
Properties
Molecular Formula |
C12H7ClF3NO |
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Molecular Weight |
273.64 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-2-1-7(3-9(10)12(14,15)16)11(6-17)4-8(18)5-11/h1-3H,4-5H2 |
InChI Key |
XDWGWAYCSMCOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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